![molecular formula C23H24ClN3O2 B2839619 5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide CAS No. 1251600-19-7](/img/structure/B2839619.png)
5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide
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Overview
Description
Scientific Research Applications
Efficient Synthesis Techniques
The development of efficient synthesis methods for related compounds, such as 2,5-diimino-furans, highlights the importance of palladium-catalyzed cyclization processes. These methods enable the synthesis of complex molecules with potential applications in drug discovery and material science (Jiang et al., 2014).
Structural Characterization and Crystallography
Research into the crystal structure and spectroscopic characterization of similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides foundational knowledge for understanding the physical and chemical properties of these molecules. This information is crucial for the development of new materials and drugs (Anuradha et al., 2014).
Antiprotozoal Agents
The synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines, related to the chemical structure , for their antiprotozoal properties underscore the potential of these compounds in therapeutic applications. These studies contribute to the search for new treatments against diseases such as trypanosomiasis and malaria (Ismail et al., 2004).
Mechanism of Action
Target of Action
The primary target of UT-A1 inhibitor A7, also known as “N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine”, is the urea transporter (UT) proteins . These proteins, including UT-A in kidney tubule epithelia and UT-B in vasa recta micro-vessels, facilitate urinary concentrating function .
Mode of Action
UT-A1 inhibitor A7 interacts with its targets by inhibiting urea transport through a noncompetitive mechanism . This inhibition disrupts the normal function of the urea transporters, leading to changes in the urinary concentrating function .
Biochemical Pathways
The affected pathway is the urinary concentrating function, which involves a countercurrent multiplication mechanism facilitated by aquaporins, a Na+/K+/2Cl-cotransporter (NKCC2) in the thick ascending limb of Henle, and urea transporters (UTs) in tubule epithelial cells and in microvascular (vasa recta) endothelia . The inhibition of UTs disrupts this pathway, affecting the body’s ability to concentrate urine .
Pharmacokinetics
The compound is known to fully and reversibly inhibit urea transport, suggesting that it may have good bioavailability .
Result of Action
The molecular and cellular effects of UT-A1 inhibitor A7’s action include the disruption of urinary concentrating ability .
properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-15-9-10-16(13-18(15)24)25-19-14-20(23(28)27-11-4-3-5-12-27)26-22-17(19)7-6-8-21(22)29-2/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMBFUUWCMMDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine |
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